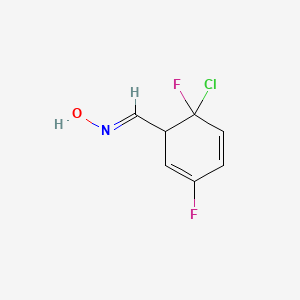
4-(Cyclopentylmethylamino)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentylmethylamino)-2-methylphenol is an organic compound that features a phenol group substituted with a cyclopentylmethylamino group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylmethylamino)-2-methylphenol typically involves the following steps:
Formation of the Cyclopentylmethylamine: This can be achieved by the reductive amination of cyclopentanone with methylamine.
Substitution Reaction: The cyclopentylmethylamine is then reacted with 2-methylphenol under suitable conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The exact methods can vary depending on the scale and specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopentylmethylamino)-2-methylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclopentylmethylamino)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopentylmethylamino)-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the cyclopentylmethylamino group can modulate the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Cyclopentylamino)-2-methylphenol
- 4-(Cyclopentylmethylamino)-2-ethylphenol
- 4-(Cyclopentylmethylamino)-3-methylphenol
Uniqueness
4-(Cyclopentylmethylamino)-2-methylphenol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the cyclopentylmethylamino group and the methyl group on the phenol ring distinguishes it from other similar compounds and can lead to different interactions and applications.
Propiedades
IUPAC Name |
4-(cyclopentylmethylamino)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-8-12(6-7-13(10)15)14-9-11-4-2-3-5-11/h6-8,11,14-15H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQMDJFANCABBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2906264.png)
![N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide](/img/structure/B2906265.png)
![2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2906266.png)



![N-(1-cyanocyclohexyl)-2-[(4,5-dithiophen-2-yl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2906274.png)


![2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2906278.png)
![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2906281.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butylpyridazine](/img/structure/B2906286.png)
![N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2906287.png)

